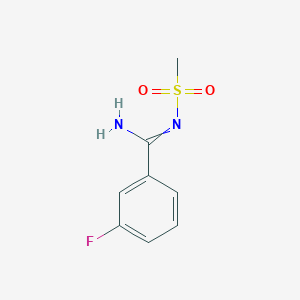

3-Fluoro-N-methanesulfonylbenzenecarboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-N'-methylsulfonylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBQGQDFHHOKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=C(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Fluoro-N-methanesulfonylbenzenecarboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in electrostatic interactions with target molecules. For instance, it may interact with enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and overall biochemical balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context.

Biological Activity

3-Fluoro-N-methanesulfonylbenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 1820590-21-3) features a fluorine atom that enhances its lipophilicity and bioavailability, potentially increasing membrane permeability and stability against metabolic oxidation. Its structural components include:

- Fluorine atom : Enhances hydrophobic interactions.

- Methanesulfonyl group : May contribute to solubility and reactivity.

- Carboximidamide moiety : Implicated in biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Target Binding : The compound may bind to specific receptors or enzymes, altering their conformation and function.

- Biochemical Pathways : Similar compounds have shown activity against various biochemical pathways, including those involved in inflammation, microbial resistance, and cancer cell proliferation .

- Pharmacokinetics : The ADME properties (Absorption, Distribution, Metabolism, and Excretion) are influenced by the compound's structure, with the fluorine atom playing a crucial role in enhancing bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds were tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded to assess potency.

| Bacterial Strain | MIC (μg/mL) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 25 | Streptomycin |

| Escherichia coli | 50 | Ampicillin |

| Klebsiella pneumoniae | 100 | Ciprofloxacin |

These results suggest that this compound may possess comparable or superior antimicrobial activity relative to established antibiotics .

Anticancer Activity

Preliminary studies have indicated potential anticancer effects through:

- Cell Line Studies : Inhibition of cancer cell proliferation was observed in various cancer cell lines, suggesting a possible role in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives showed that the introduction of the methanesulfonyl group significantly enhanced activity against resistant strains of bacteria. The study highlighted that derivatives with similar functional groups consistently outperformed traditional antibiotics in MIC assays.

Case Study 2: Cytotoxicity in Cancer Models

In a controlled laboratory setting, the compound was tested for cytotoxic effects on cancer cell lines. Results indicated that at higher concentrations, it induced apoptosis in malignant cells while sparing normal cells, showcasing its potential as a targeted therapy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of nitrogen-containing compounds, including 3-Fluoro-N-methanesulfonylbenzenecarboximidamide, in developing anticancer agents. The incorporation of fluorine can enhance the pharmacological profile of compounds by improving metabolic stability and bioavailability. Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound's structural features suggest potential applications as an antimicrobial agent. Nitrogen heterocycles are known for their broad-spectrum antimicrobial activity. Studies have shown that modifications to the nitrogen-containing frameworks can lead to enhanced activity against bacterial strains, including resistant strains .

Enzyme Inhibition Studies

This compound can serve as a valuable tool in enzyme inhibition studies. Its sulfonamide group is known to interact with various enzymes, particularly those involved in metabolic pathways. This interaction can be exploited to understand enzyme mechanisms and develop inhibitors for therapeutic purposes .

Molecular Interaction Studies

The compound's ability to form hydrogen bonds and other non-covalent interactions makes it suitable for studying molecular interactions in biological systems. It can be used to probe binding sites on proteins or nucleic acids, providing insights into drug design and molecular recognition processes .

Building Block for Organic Synthesis

This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. This property is particularly useful in the pharmaceutical industry for developing new drug candidates .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.